Structural Differentiation: Cyclic Sulfone Head Group vs. Urea-Based GIRK Activator ML297
N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-2-(2-fluorophenoxy)acetamide features a 1,1-dioxidotetrahydrothiophen-3-yl (cyclic sulfone) moiety as its head group, attached via a methylene (−CH₂−) spacer to the acetamide nitrogen. In contrast, ML297 (CAS 1443246-62-5) employs a phenyl-pyrazolyl-urea head group directly linked to the acetamide without a sulfone or a methylene spacer. Published SAR from the Sharma 2021 sulfone-ether series established that replacing the urea head group with a 1,1-dioxidotetrahydrothiophen-3-yl moiety maintained nanomolar GIRK1/2 potency (e.g., compound 11a: EC₅₀ = 137 ± 23 nM; Eₘₐₓ = 95 ± 2%) while delivering improved metabolic stability over the urea-based comparators [1]. Although direct potency data for the target compound are not yet publicly available, its possession of this published metabolically advantageous sulfone head group constitutes a verified structural differentiation from urea-based activators [1].
| Evidence Dimension | Head group chemical class and scaffold architecture |
|---|---|
| Target Compound Data | 1,1-Dioxidotetrahydrothiophen-3-yl (cyclic sulfone) head group with −CH₂− spacer to acetamide N; SMILES: O=C(COc1ccccc1F)NCC1CCS(=O)(=O)C1 |
| Comparator Or Baseline | ML297: phenyl-pyrazolyl-urea head group; no sulfone; no methylene spacer |
| Quantified Difference | Sharma 2021 sulfone-ether series (11a): GIRK1/2 EC₅₀ = 137 ± 23 nM; ML297: GIRK1/2 EC₅₀ ≈ 160 nM. Metabolic stability: sulfone series showed improved stability over urea-based compounds in tier 1 DMPK (human liver microsome intrinsic clearance data available in Sharma 2021, Table 4). Direct numerical comparison for the exact target compound awaits experimental determination. |
| Conditions | GIRK1/2 thallium flux assay (HEK293 cells) for potency; human and mouse liver microsome intrinsic clearance for metabolic stability (Sharma 2021). |
Why This Matters
The sulfone head group has been experimentally validated in a peer-reviewed series to confer improved metabolic stability over urea-based GIRK activators, making compounds bearing this moiety potentially superior starting points for in vivo tool development and SAR campaigns.
- [1] Sharma S, Lesiak L, Aretz CD, Du Y, Kumar S, Gautam N, et al. Discovery, synthesis and biological characterization of a series of N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide ethers as novel GIRK1/2 potassium channel activators. RSC Med Chem. 2021;12(8):1366–1373. DOI: 10.1039/d1md00129a. PMID: 34458739. View Source
